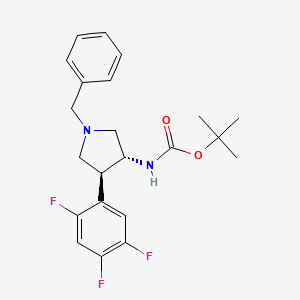
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with a benzyl group and a trifluorophenyl group, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Addition of the Trifluorophenyl Group: The trifluorophenyl group can be added through a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride and a Lewis acid catalyst.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluorophenyl groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride with a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Pharmaceuticals: The compound can be explored for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.
Chemical Biology: It can be used in the study of biological pathways and mechanisms.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrolidine ring can provide structural rigidity. The benzyl group may contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl (3r,4s)-1-(2,6-dichloropyrimidin-4-yl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
- Tert-butyl (3r,4s)-1-(2,4-dichlorophenyl)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate
Uniqueness
Tert-butyl (3r,4s)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylcarbamate is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The trifluorophenyl group also imparts distinct electronic properties, making it different from other similar compounds.
Propiedades
Fórmula molecular |
C22H25F3N2O2 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
tert-butyl N-[(3R,4S)-1-benzyl-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C22H25F3N2O2/c1-22(2,3)29-21(28)26-20-13-27(11-14-7-5-4-6-8-14)12-16(20)15-9-18(24)19(25)10-17(15)23/h4-10,16,20H,11-13H2,1-3H3,(H,26,28)/t16-,20+/m1/s1 |
Clave InChI |
RPBAALQCHNDKRT-UZLBHIALSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=C(C=C2F)F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
![1-[(3-Tert-butyl-4-methoxyphenyl)methyl]triazole-4,5-dicarboxylic acid](/img/structure/B15250503.png)
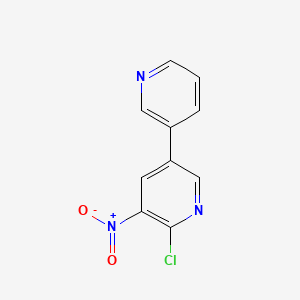
![[3-(1-Aminoethyl)phenyl]boronic acid](/img/structure/B15250522.png)
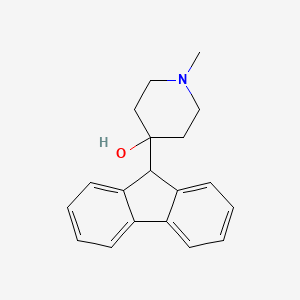
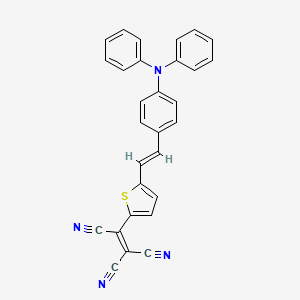
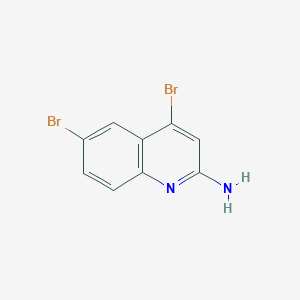
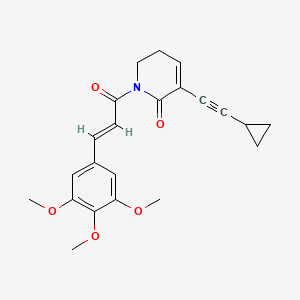
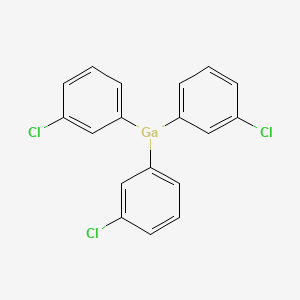
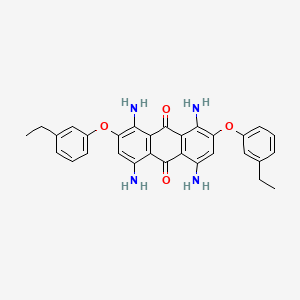
![Phenol, 4-nitro-2-[[(2,4,6-tripropoxyphenyl)methylene]amino]-](/img/structure/B15250574.png)
